molecular formula C20H16O3 B2617842 7,8-Dimethyl-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one CAS No. 637753-73-2

7,8-Dimethyl-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one

Cat. No.: B2617842
CAS No.: 637753-73-2
M. Wt: 304.345
InChI Key: YXSGPNIXQMMZMW-UHFFFAOYSA-N
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Description

“7,8-Dimethyl-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one” is a complex organic compound that contains a benzofuran ring and a chromen-2-one ring. Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Coumarins or benzopyran-2-ones are a group of nature-occurring lactones first derived from Tonka beans in 1820 .


Synthesis Analysis

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . A series of S-benzylated or S-alkylated-coumarins were synthesized by reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of K2CO .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, containing a benzofuran ring and a chromen-2-one ring. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds have been the subject of considerable research due to their biological activities . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A structure-activity relationship investigation based on the structure of 3,3-dimethyl-3H-benzofuro[3,2-f][1]-benzopyran, a selective inhibitor of mycobacterial growth, led to the synthesis of various original furo[3,2-f]chromenes derivatives. Some analogues were found to be four times more active than the initial compound against Mycobacterium smegmatis and Mycobacterium tuberculosis, showcasing their potential in antimicrobial applications (Alvey et al., 2008).

Electrochemical Applications

The electrochemical oxidation of a benzofuran derivative in a modified electrode-based carbon nanotube and ionic liquids was studied. This novel electrode exhibited excellent sensor electrocatalyst properties for the oxidation of hydrazine, significantly reducing its overpotential. This finding indicates the potential use of such compounds in electrochemical sensors and catalysis (Mazloum‐Ardakani & Khoshroo, 2013).

Biological Screening

Research into 7-Hydroxy-4-methyl-2H-chromen-2-one and its derivatives highlighted compounds with significant cytotoxic and bactericidal activity, underlining the chemical class's potential for developing new therapeutic agents (Khan et al., 2003).

Photochemical and Thermal Properties

Studies on the thermal and photochemical rearrangement of benzofuran epoxides to chromene and quinone methides have provided insights into the reactivity and stability of these compounds, which are essential for their applications in material science and organic synthesis (Adam et al., 1994).

Fluorescence and Photophysical Properties

The fluorescence quenching of a newly synthesized coumarin (chromen-2-one) derivative by aniline in binary solvent mixtures has been extensively studied, revealing complex static and dynamic quenching behaviors. These findings suggest potential applications in fluorescence-based sensors and molecular probes (Evale & Hanagodimath, 2009).

Properties

IUPAC Name

7,8-dimethyl-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c1-11-8-9-15-16(10-18(21)23-19(15)12(11)2)20-13(3)14-6-4-5-7-17(14)22-20/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSGPNIXQMMZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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